1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

Lipophilicity Drug Design ADME

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1020989-57-4) is a chiral α-methylbenzylamine derivative belonging to the phenethylamine class, characterized by a bromine atom at the ortho position and a trifluoromethyl group at the meta position of the phenyl ring. Its molecular formula is C₉H₉BrF₃N, with a molecular weight of 268.07 g·mol⁻¹ and a computed XLogP3-AA of 2.8.

Molecular Formula C9H9BrF3N
Molecular Weight 268.07 g/mol
CAS No. 1020989-57-4
Cat. No. B1386723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine
CAS1020989-57-4
Molecular FormulaC9H9BrF3N
Molecular Weight268.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)C(F)(F)F)Br)N
InChIInChI=1S/C9H9BrF3N/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-5H,14H2,1H3
InChIKeyIPLZHOOBPJFPAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1020989-57-4) – Core Structural Identity and Procurement Baseline


1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine (CAS 1020989-57-4) is a chiral α-methylbenzylamine derivative belonging to the phenethylamine class, characterized by a bromine atom at the ortho position and a trifluoromethyl group at the meta position of the phenyl ring [1]. Its molecular formula is C₉H₉BrF₃N, with a molecular weight of 268.07 g·mol⁻¹ and a computed XLogP3-AA of 2.8 [1]. The compound is typically supplied as a racemic mixture with a purity of ≥95% (HPLC) and is utilized as a synthetic building block in medicinal chemistry and agrochemical research . The presence of the bromine atom provides a versatile handle for further functionalization via cross-coupling reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability [2].

Why Simple In-Class Substitution Fails for 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine


Compounds within the ortho-bromo-meta-trifluoromethyl phenylalkylamine family are not interchangeable due to the precise positional and electronic interplay between the bromine and trifluoromethyl substituents. The ortho-bromo group exerts steric hindrance that affects the conformational preference of the α-methylamine side chain, while the electron-withdrawing meta-CF₃ group modulates the basicity (pKₐ) of the amine and the electron density of the aromatic ring, directly influencing reactivity in cross-coupling and nucleophilic substitution reactions [1]. Even closely related regioisomers, such as 2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine (CAS 771574-58-4), differ fundamentally in the position of the amine relative to the chiral center, leading to distinct spatial and electronic environments that cannot be replicated without altering the synthetic outcome . Generic replacement without a systematic head-to-head comparison risks altering the yield, selectivity, and functional properties of downstream products.

Quantitative Evidence Guide: 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine Differentiation Data


Lipophilicity Comparison: XLogP3-AA of 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine vs. Des-Bromo and Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA of 2.8, which is 0.9 log units higher than the des-bromo analog 1-[5-(trifluoromethyl)phenyl]ethan-1-amine (XLogP3-AA = 1.9) [1]. Compared to the regioisomer 2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine (XLogP3-AA = 2.6), the target compound shows a +0.2 log unit difference, indicating that the position of the amine on the α-carbon of the ethyl chain specifically enhances lipophilicity relative to the β-isomer [2]. This increased lipophilicity directly correlates with improved membrane permeability potential.

Lipophilicity Drug Design ADME

Synthetic Utility: Bromine as a Differential Handle for Cross-Coupling vs. Des-Bromo Analogs

The ortho-bromine substituent enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) that are inaccessible to the des-bromo analog 1-[5-(trifluoromethyl)phenyl]ethan-1-amine [1]. In a representative patent process for producing optically active 1-(fluoro- or trifluoromethyl-substituted phenyl)ethylamines, the presence of a halogen substituent ortho to the amine is explicitly required for asymmetric reduction and subsequent hydrogenolysis steps [2]. The bromine atom thus serves as both a synthetic handle and a stereochemical directing group.

Organic Synthesis Cross-Coupling Building Block

Structural and Electronic Differentiation from the Regioisomeric β-Amine

The target α-methylbenzylamine scaffold has one rotatable bond (C–C between the chiral center and the phenyl ring), whereas the β-isomer (2-(2-bromo-5-(trifluoromethyl)phenyl)ethan-1-amine) possesses two rotatable bonds [1]. This reduced conformational flexibility translates to a more constrained pharmacophore, which can lead to higher target selectivity. The topological polar surface area (tPSA) of the target compound is 26 Ų, compared to 35 Ų for the β-isomer, indicating a less polar surface that favors passive membrane diffusion [2].

Structure-Activity Relationship Conformational Analysis Medicinal Chemistry

Best-Use Scenarios for 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine Based on Differentiated Evidence


CNS Drug Discovery Programs Requiring Enhanced Lipophilicity

Given its XLogP3-AA of 2.8, which is substantially higher than its des-bromo analog (1.9), 1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine is the preferred building block for medicinal chemistry campaigns targeting CNS receptors [1]. The enhanced lipophilicity, combined with a low rotatable bond count (1) and low tPSA (26 Ų), aligns with established CNS multiparameter optimization (MPO) scores, making it a rational choice for designing brain-penetrant ligands.

Diversification-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

The ortho-bromine substituent enables late-stage functionalization through Suzuki, Heck, and Buchwald-Hartwig reactions [1]. This capability is absent in the des-bromo analog. Procuring 1-[2-bromo-5-(trifluoromethyl)phenyl]ethan-1-amine specifically for library synthesis projects is justified when the synthetic route requires iterative derivatization of the aryl halide position.

Asymmetric Synthesis of Chiral Amine Intermediates

The compound's chiral α-carbon center, in combination with the ortho-bromine directing group, makes it a suitable substrate for asymmetric transformations, as described in US Patent 6,797,842 for producing optically active trifluoromethyl-substituted phenylethylamines [1]. Researchers requiring enantiomerically pure intermediates should select this compound over achiral or non-halogenated alternatives.

Quote Request

Request a Quote for 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.